2,7-Diazaspiro[4.4]nonane-1,3-dione
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Overview
Description
2,7-Diazaspiro[4.4]nonane-1,3-dione is a heterocyclic compound characterized by a spirocyclic structure containing two nitrogen atoms and two carbonyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Diazaspiro[4.4]nonane-1,3-dione typically involves the reaction of aliphatic y,y’-dihydroxy ketones with hydrobromic acid, followed by refluxing with potassium carbonate solution . Another method involves the use of N-Boc protected pyrrolidone as a starting material, which undergoes a series of reactions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using the aforementioned synthetic routes with appropriate scaling of reagents and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2,7-Diazaspiro[4.4]nonane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds .
Scientific Research Applications
2,7-Diazaspiro[4.4]nonane-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,7-Diazaspiro[4.4]nonane-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s spirocyclic structure allows it to fit into enzyme active sites in a unique manner, enhancing its inhibitory effects .
Comparison with Similar Compounds
Similar Compounds
1,6-Dioxaspiro[4.4]nonane-2,7-dione: This compound shares a similar spirocyclic structure but contains oxygen atoms instead of nitrogen.
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: This compound has an additional nitrogen atom and is used in similar applications.
Uniqueness
2,7-Diazaspiro[4.4]nonane-1,3-dione is unique due to its specific arrangement of nitrogen atoms and carbonyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2,7-diazaspiro[4.4]nonane-1,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c10-5-3-7(6(11)9-5)1-2-8-4-7/h8H,1-4H2,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXLPWQUPBNBSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CC(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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